3,3-Bis(thiophen-2-yl)prop-2-enenitrile
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Overview
Description
3,3-Bis(thiophen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C11H7NS2. It is characterized by the presence of two thiophene rings attached to a propenenitrile moiety.
Mechanism of Action
Target of Action
“3,3-Bis(thiophen-2-yl)prop-2-enenitrile” is a thiophene derivative. Thiophene derivatives are known to interact with a variety of biological targets due to their versatile structure . .
Mode of Action
Thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(thiophen-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,3-Bis(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and other organic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
3,4-Dialkoxy thiophene derivatives: These compounds share similar electronic properties and are used in optoelectronic applications.
Poly(3-hexylthiophene): A well-known conjugated polymer with similar applications in organic electronics.
Poly(1,4-phenylenevinylene): Another conjugated polymer used in light-emitting devices.
Uniqueness
3,3-Bis(thiophen-2-yl)prop-2-enenitrile is unique due to its specific molecular structure, which provides a balance between rigidity and flexibility. This allows for efficient charge transport while maintaining structural integrity, making it a valuable compound in the development of advanced electronic materials .
Properties
IUPAC Name |
3,3-dithiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOMEMFKODUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC#N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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